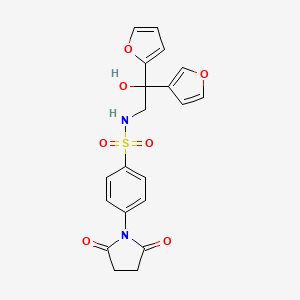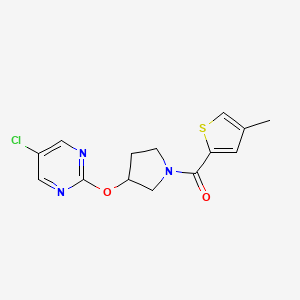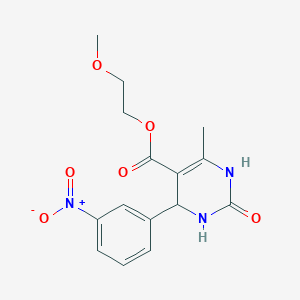![molecular formula C12H13N3O3 B2427792 4-(4-oxo-benzo[d][1,2,3]triazin-3(4H)-yl)butanoate de méthyle CAS No. 929972-09-8](/img/structure/B2427792.png)
4-(4-oxo-benzo[d][1,2,3]triazin-3(4H)-yl)butanoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Applications De Recherche Scientifique
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
Target of Action
The primary targets of methyl 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . The kinetic study of a similar compound revealed that it inhibited AChE in a mixed-type inhibition mode The docking study demonstrated that the compound interacted with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The compound’s action on AChE and BuChE affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, the compound was observed to have significant neuroprotective activity against H2O2-induced oxidative stress .
Analyse Biochimique
Cellular Effects
Related compounds have shown to inhibit cell proliferation in various cancer cell lines .
Molecular Mechanism
Related compounds have been found to inhibit enzymes such as AChE and BuChE, suggesting potential interactions with these biomolecules .
Metabolic Pathways
Related compounds have been found to undergo various metabolic transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or gold, and may involve cyclization reactions to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. Solvent extraction and recrystallization are commonly employed to purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the triazine ring or the ester group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the triazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other triazine derivatives, such as:
4-oxobenzo[d][1,2,3]triazin-pyridinium-phenylacetamide: Known for its potential as an anti-Alzheimer agent.
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: Used as a D-amino acid oxidase inhibitor.
Uniqueness
Methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. Its combination of a triazine ring with a butanoate ester group makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUXRWFVZUABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)



![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427726.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2427728.png)
![(3,4-Dimethoxyphenyl)[4-(morpholin-4-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2427729.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B2427730.png)
![1-{6-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-yl}piperazine](/img/structure/B2427731.png)

